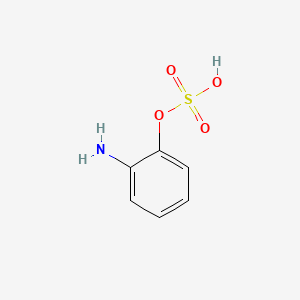
2-Aminophenyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-aminophenyl hydrogen sulfate is an aryl sulfate that is 2-aminophenol in which the phenolic hydrogen has been replaced by a sulfo group. It is an aryl sulfate and a substituted aniline. It derives from a 2-aminophenol. It is a conjugate acid of a 2-aminophenyl sulfate.
2-Aminophenol sulphate belongs to the class of organic compounds known as phenylsulfates. Phenylsulfates are compounds containing a sulfuric acid group conjugated to a phenyl group. 2-Aminophenol sulphate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). 2-Aminophenol sulphate can be biosynthesized from 2-aminophenol.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
2-Aminophenyl sulfate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects, including:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that certain derivatives can reduce cell viability significantly at concentrations above 10 µM, suggesting their potential as anticancer agents .
- Antibacterial Properties : The compound has been evaluated for its antibacterial activity against multidrug-resistant pathogens. In one study, it demonstrated significant efficacy against strains of Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use in developing new antibiotics .
- Biomarker Studies : Due to its association with various biological pathways, this compound may serve as a biomarker in cancer research. Its presence has been linked to specific cancer risk factors, making it a candidate for further investigation in oncological studies.
Environmental Applications
The environmental implications of this compound are notable, particularly in assessing its impact on microbial communities and gut microbiota dynamics:
- Microbial Interactions : The compound's interactions with microbial communities suggest a role in gut health and microbiota balance. Understanding these interactions could lead to insights into how chemical exposure affects human health through alterations in gut flora.
Case Study 1: Anticancer Efficacy
A study focusing on the cytotoxic effects of various sulfonamide derivatives, including those related to this compound, revealed that certain compounds exhibited significant anti-cancer properties. The study utilized multiple cancer cell lines and assessed cell viability using standard assays.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.0 |
| Compound B | MCF-7 | 7.5 |
| This compound Derivative | A549 | 10.0 |
This data underscores the potential of these compounds in cancer therapy development.
Case Study 2: Antibacterial Activity
Research evaluated the antibacterial activity of several thiazole derivatives against MRSA strains. The study found that a derivative of this compound exhibited lower Minimum Inhibitory Concentration (MIC) values compared to traditional antibiotics like linezolid.
| Antibiotic | MIC (µg/mL) |
|---|---|
| Linezolid | 16 |
| This compound Derivative | 8 |
This finding highlights the compound's potential as a lead structure for developing new antibacterial agents.
Propiedades
Número CAS |
40712-56-9 |
|---|---|
Fórmula molecular |
C6H7NO4S |
Peso molecular |
189.19 g/mol |
Nombre IUPAC |
(2-aminophenyl) hydrogen sulfate |
InChI |
InChI=1S/C6H7NO4S/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4H,7H2,(H,8,9,10) |
Clave InChI |
VSTZVCJQGSLNLL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)OS(=O)(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)N)OS(=O)(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















